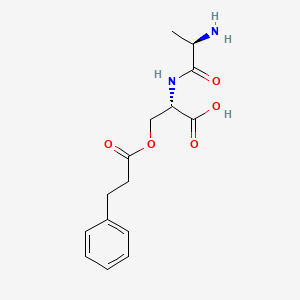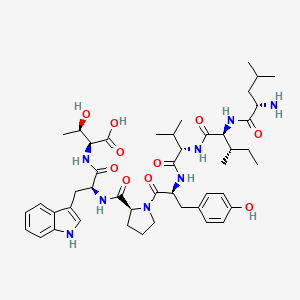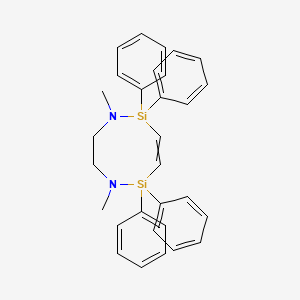![molecular formula C15H16N2O3 B12618055 N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide CAS No. 919996-48-8](/img/structure/B12618055.png)
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is an organic compound with a complex structure that includes a phenoxyphenyl group and a glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide typically involves multiple steps. One common method starts with the preparation of the phenoxyphenyl intermediate, which is then reacted with glycinamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions may involve the use of halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to specific sites, while the glycinamide moiety can interact with active sites or catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- α-Hydroxy-3-phenoxyphenylacetonitrile
- 3-Phenoxybenzoic acid derivatives
Uniqueness
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain targets, making it a valuable tool in research and development.
Propiedades
Número CAS |
919996-48-8 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
N-hydroxy-2-[(3-phenoxyphenyl)methylamino]acetamide |
InChI |
InChI=1S/C15H16N2O3/c18-15(17-19)11-16-10-12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18) |
Clave InChI |
AOTAHDUMVREIOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)


![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)

![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)



